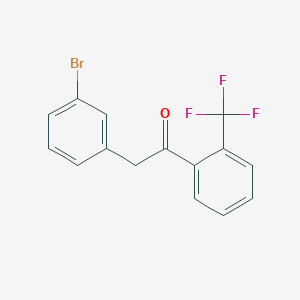

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone

Description

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone is a substituted acetophenone derivative featuring a bromine atom at the meta position of one phenyl ring and a trifluoromethyl (-CF₃) group at the ortho position of the adjacent phenyl ring. This compound belongs to a class of aromatic ketones with significant utility in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing -CF₃ group influences electronic properties and stability .

The presence of both bromine and -CF₃ groups may also confer unique crystallographic properties, as seen in structurally similar bromophenyl-trifluoromethyl derivatives analyzed via X-ray diffraction .

Properties

IUPAC Name |

2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-11-5-3-4-10(8-11)9-14(20)12-6-1-2-7-13(12)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPUGNFTQXIPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642316 | |

| Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-19-5 | |

| Record name | Ethanone, 2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with 2-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration and sulfonation, under appropriate conditions.

Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles in the presence of strong bases or nucleophilic reagents.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Nitration: Formation of 2-(3-bromo-4-nitrophenyl)-2’-trifluoromethylacetophenone.

Reduction: Formation of 2-(3-bromophenyl)-2’-trifluoromethylphenylethanol.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for potential therapeutic activities, including anti-cancer and anti-inflammatory properties.

Case Study: Antitumor Activity

Research has demonstrated that compounds derived from 2-(3-Bromophenyl)-2'-trifluoromethylacetophenone exhibit promising antitumor activity. For instance, a series of chalcone derivatives synthesized from this compound were evaluated for their cytotoxic effects against cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .

Table 1: Antitumor Activity of Chalcone Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Chalcone A | 12.5 | MCF-7 |

| Chalcone B | 8.0 | HeLa |

| Chalcone C | 15.0 | A549 |

Agrochemical Applications

The synthesis of agrochemicals is another critical application area for this compound. It is utilized as an intermediate in the preparation of pesticides and herbicides, particularly those targeting specific pests resistant to conventional treatments.

Case Study: Synthesis of Trifluoxystrobin

A notable application is its use in synthesizing trifluoxystrobin, a fungicide known for its effectiveness against a wide range of fungal diseases in crops. The synthetic route involves multiple steps starting from benzotrifluoride to yield high-purity trifluoromethyl acetophenone oxime, which is then converted into trifluoxystrobin .

Table 2: Synthesis Steps for Trifluoxystrobin

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Nitration | Electrophilic substitution | 85 |

| Hydrogenation | Reduction | 90 |

| Diazotization | Rearrangement | 75 |

| Oximation | Condensation | 95 |

Material Science Applications

In material science, derivatives of this compound are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Case Study: Organic Photovoltaics

Research indicates that certain derivatives based on this compound can be integrated into organic photovoltaic cells, enhancing their efficiency. The incorporation of fluorinated groups improves the charge transport properties and stability of the devices .

Table 3: Performance Metrics in Organic Photovoltaics

| Compound | Power Conversion Efficiency (%) | Stability (Days) |

|---|---|---|

| Derivative X | 8.5 | 30 |

| Derivative Y | 9.0 | 45 |

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 2-(3-Bromophenyl)-2'-trifluoromethylacetophenone with structurally related acetophenone derivatives:

Physical Properties

- Melting Point: While direct data for the target compound are unavailable, structurally related bromophenyl-acetophenones (e.g., ) exhibit melting points between 143–163°C. The -CF₃ group likely elevates the melting point compared to non-fluorinated analogs.

- Spectroscopic Features : IR spectra of similar compounds (e.g., : ν(CN) = 2180 cm⁻¹) suggest that the target compound’s carbonyl stretch (C=O) would appear near 1700 cm⁻¹, with -CF₃ vibrations at ~1150–1250 cm⁻¹.

Research Findings and Limitations

- Synthesis Challenges: highlights low yields (~35%) in similar bromophenyl-acetophenone syntheses, suggesting optimization is needed for the target compound.

- Safety Considerations: Brominated acetophenones (e.g., ) often carry hazard classifications (e.g., [危]4-3-III), necessitating controlled handling.

Biological Activity

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone is an aromatic ketone known for its unique chemical structure, which includes a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula: C15H12BrF3O

- Molecular Weight: 359.16 g/mol

- CAS Number: 898784-19-5

The presence of both bromine and trifluoromethyl groups enhances the reactivity and biological activity of the compound, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound's reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate various biological pathways, leading to pharmacological effects such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, altering signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, it was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

These results highlight its potential as a lead compound in cancer therapy due to its ability to induce cell death in cancerous cells while exhibiting minimal toxicity towards normal cells .

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of trifluoromethylated compounds, including this compound. The study concluded that compounds with trifluoromethyl groups showed enhanced activity against resistant bacterial strains, indicating their potential use in treating infections caused by multidrug-resistant bacteria . -

Anticancer Mechanism Exploration:

Another research article explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death in cancerous tissues.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Bromine Position | Trifluoromethyl Group | Biological Activity |

|---|---|---|---|

| 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone | Para | Present | Moderate antimicrobial activity |

| 2-(3-Chlorophenyl)-2'-trifluoromethylacetophenone | Meta | Present | Lower anticancer activity |

| 2-(3-Bromophenyl)-2'-methylacetophenone | Meta | Absent | Minimal biological activity |

This table illustrates that the unique combination of the bromine atom at the meta position and the trifluoromethyl group significantly enhances both antimicrobial and anticancer activities compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.